[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine
Overview
Description
[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine is an organic compound with the molecular formula C13H19FN2O It is a derivative of morpholine and contains a fluorophenyl group
Mechanism of Action
Target of Action
Morpholine derivatives have been found to have activity against her-2, egfr, and erbb-4 . These are all tyrosine kinases, which play crucial roles in cell signaling pathways.
Mode of Action
It is known that morpholine derivatives can act as irreversible tyrosine-kinase inhibitors . This means they bind to the tyrosine kinase enzymes and inhibit their activity, preventing them from adding a phosphate group to other proteins, a process known as phosphorylation. This can disrupt various cellular processes, including cell growth and division.
Biochemical Pathways
Tyrosine kinases are involved in many cellular processes, including the regulation of cell growth and differentiation, and the modulation of immune responses .
Pharmacokinetics
Result of Action
Given its potential activity as a tyrosine kinase inhibitor, it may have effects on cell growth and division, potentially leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-Fluorobenzyl chloride+2-(Morpholin-4-yl)ethylamine→this compound+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine can be compared with other similar compounds, such as:
[(3-Chlorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound provides different electronic properties and reactivity.
[(3-Bromophenyl)methyl][2-(morpholin-4-yl)ethyl]amine:
[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine: The presence of a methyl group instead of a halogen atom results in different steric and electronic effects.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-morpholin-4-ylethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-13-3-1-2-12(10-13)11-15-4-5-16-6-8-17-9-7-16/h1-3,10,15H,4-9,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZAMKZNNSXJFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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